5-[(2,6-Difluorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,6-Difluorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Difluorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Introduction of the Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions using appropriate fluorinated aromatic compounds.
Thioether Formation: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole and aromatic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2,6-Difluorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(2,6-Difluorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.
Fluconazole: A triazole antifungal agent with a similar structure but different substituents.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
5-[(2,6-Difluorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine is unique due to the presence of both fluorophenyl and methylthio groups, which can enhance its biological activity and specificity. The combination of these substituents can lead to improved pharmacokinetic properties and target selectivity compared to other triazole derivatives.
Properties
Molecular Formula |
C15H11F3N4S |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
3-[(2,6-difluorophenyl)methylsulfanyl]-5-(2-fluorophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H11F3N4S/c16-11-5-2-1-4-9(11)14-20-21-15(22(14)19)23-8-10-12(17)6-3-7-13(10)18/h1-7H,8,19H2 |
InChI Key |
VBLRUKNAAYBXCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.